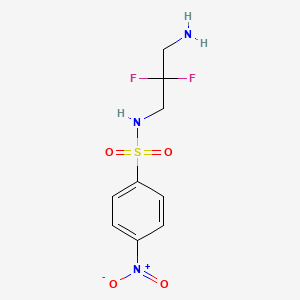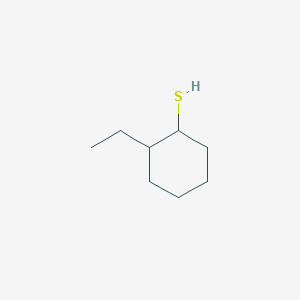
2-Ethylcyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylcyclohexane-1-thiol is an organic compound with the molecular formula C8H16S. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is a derivative of cyclohexane, where an ethyl group and a thiol group are attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcyclohexane-1-thiol can be achieved through nucleophilic substitution reactions. One common method involves the reaction of 2-ethylcyclohexyl bromide with sodium hydrosulfide (NaSH) in an aqueous medium. The reaction proceeds via an S_N2 mechanism, where the bromide ion is replaced by the thiol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of thiourea as a sulfur source. The reaction of thiourea with 2-ethylcyclohexyl chloride forms an isothiouronium salt, which is then hydrolyzed to yield the desired thiol. This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Sodium hydrosulfide (NaSH), thiourea
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thiol-substituted compounds
Scientific Research Applications
2-Ethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group can participate in various reactions, making it a versatile intermediate.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used to study thiol-disulfide exchange reactions.
Medicine: Thiols have potential therapeutic applications due to their antioxidant properties. This compound may be investigated for its ability to scavenge free radicals and protect cells from oxidative damage.
Industry: Thiols are used in the production of polymers, coatings, and adhesives. This compound can be utilized in thiol-ene click chemistry to create cross-linked polymer networks.
Mechanism of Action
The mechanism of action of 2-Ethylcyclohexane-1-thiol involves its ability to donate a hydrogen atom from the thiol group. This hydrogen donation can neutralize free radicals, making thiols effective antioxidants. Additionally, the thiol group can form disulfide bonds with other thiols, which is important in protein folding and stability.
Comparison with Similar Compounds
2-Ethylcyclohexane-1-thiol can be compared with other thiols and cycloalkane derivatives:
Cyclohexanethiol: Similar structure but lacks the ethyl group. It has similar reactivity but different physical properties.
2-Methylcyclohexane-1-thiol: Similar structure with a methyl group instead of an ethyl group. It has slightly different reactivity and physical properties.
Cyclohexane-1,2-dithiol: Contains two thiol groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the cyclohexane ring, ethyl group, and thiol group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
2-ethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3 |
InChI Key |
SONDHPAXJRCAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13312703.png)
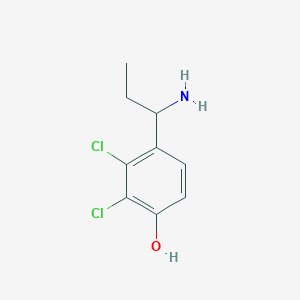
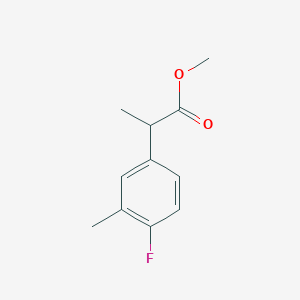
![6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13312712.png)
![2-Cyclobutyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13312720.png)
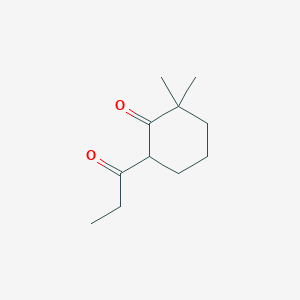


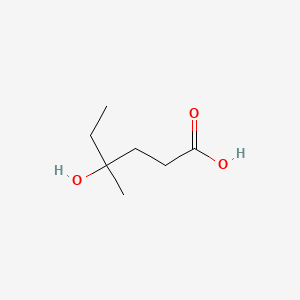
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid](/img/structure/B13312759.png)

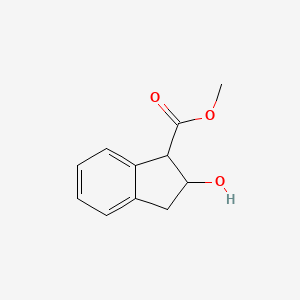
![4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13312783.png)
